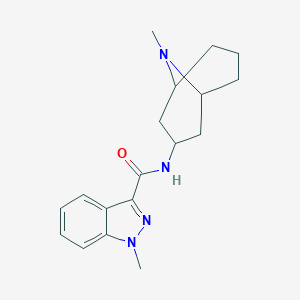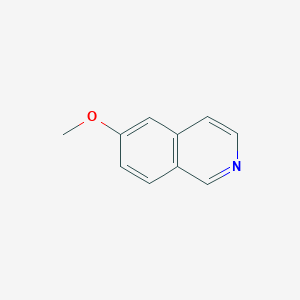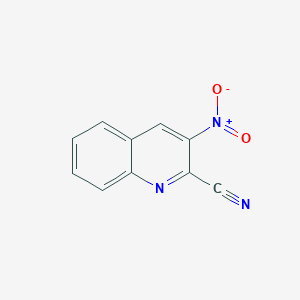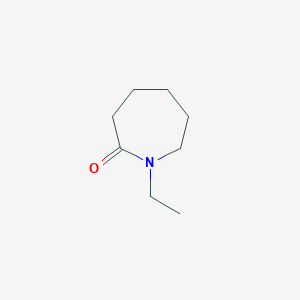![molecular formula C19H22N2O4 B027381 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline CAS No. 82925-01-7](/img/structure/B27381.png)
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline
Overview
Description
1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline (THDNIQ) is a synthetic compound that is part of a family of compounds known as isoquinolines. It is structurally similar to the natural isoquinoline alkaloids found in plants, and has been studied for its potential medicinal properties. THDNIQ has been found to have a variety of effects on the body, including anti-inflammatory and antifungal effects.
Scientific Research Applications
Therapeutic Activities and Mechanisms of Action
Cancer and Central Nervous System Disorders
THIQ derivatives, including 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]isoquinoline, have shown promising results in the area of drug discovery for cancer and central nervous system (CNS) disorders. These compounds exhibit anticancer activities and have been studied for their roles as anticancer antibiotics, with significant advancements in drug discovery, notably the US FDA approval of trabectedin for the treatment of soft tissue sarcomas (Singh & Shah, 2017). Additionally, their potential in treating various infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, and leishmaniasis has been noted.
Pharmacological Importance and Biological Activities
The pharmacological significance of isoquinoline derivatives has been highlighted, showing a wide range of biological activities including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. This indicates the vast therapeutic applications of these compounds and their synthetic derivatives in modern therapeutics (Danao et al., 2021).
Antioxidant Properties
Research has explored the antioxidant efficacy of isoquinoline analogues, emphasizing the need for specific antioxidants in various applications, including the prevention of spontaneous combustion in fish meal due to high unsaturation degrees of residual lipids. The study of analogues like ethoxyquin and its efficacy as an antioxidant has been crucial for understanding the protection mechanisms against lipid oxidation (de Koning, 2002).
Mechanism of Action
Target of Action
Isoquinoline alkaloids, a group to which this compound belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline alkaloids, in general, interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Isoquinoline alkaloids are known to influence a variety of biochemical pathways, often resulting in downstream effects that can alter cellular function .
Pharmacokinetics
The compound is solid in its physical state and soluble in Dichloromethane, Ethyl Acetate, and Methanol . This suggests that it may have good bioavailability.
Result of Action
Isoquinoline alkaloids, in general, are known to exert a variety of effects at the molecular and cellular level .
Future Directions
There are several potential future directions for research on this compound. For instance, one study suggested that sigma-2 receptor selective ligands, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, could be used as valuable tools to study its pharmacological functions, tumor imaging, and cancer therapeutics or adjuvants . Another study suggested that this compound could be developed as a positron emission tomography (PET) agent for the non-invasive study of the P-gp function and MDR in tumors and normal tissues .
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
6,7-dimethoxy-2-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-24-18-11-15-8-10-20(13-16(15)12-19(18)25-2)9-7-14-3-5-17(6-4-14)21(22)23/h3-6,11-12H,7-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCRFYGXPUAKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439786 | |
| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82925-01-7 | |
| Record name | 6,7-Dimethoxy-2-[2-(4-nitrophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-](/img/structure/B27327.png)


![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)